molecular formula C25H23ClN2O3 B6130281 2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone

2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone

Cat. No.: B6130281
M. Wt: 434.9 g/mol
InChI Key: ZUBAWOCQWOJMEI-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone is a complex organic compound that features a biphenyl group, a piperazine ring, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone typically involves multiple steps:

    Formation of the Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate alkylating agent under basic conditions to form the biphenyl-4-yloxy intermediate.

    Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting the biphenyl-4-yloxy intermediate with a piperazine derivative in the presence of a coupling agent.

    Introduction of the Chlorophenyl Group: The final step involves the acylation of the piperazine derivative with 3-chlorobenzoyl chloride under anhydrous conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of biphenyl-4-yloxy ketones or carboxylic acids.

    Reduction: Formation of biphenyl-4-yloxy alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor-ligand interactions and enzyme inhibition.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl and chlorophenyl groups facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This binding can modulate the activity of the target, leading to the desired pharmacological or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A compound with a similar piperazine structure, used as an antidepressant.

    Buspirone: Another piperazine derivative, used as an anxiolytic agent.

    Aripiprazole: A piperazine-containing antipsychotic drug.

Uniqueness

2-(Biphenyl-4-yloxy)-1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethanone is unique due to its specific combination of biphenyl, piperazine, and chlorophenyl groups, which confer distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3/c26-22-8-4-7-21(17-22)25(30)28-15-13-27(14-16-28)24(29)18-31-23-11-9-20(10-12-23)19-5-2-1-3-6-19/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBAWOCQWOJMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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